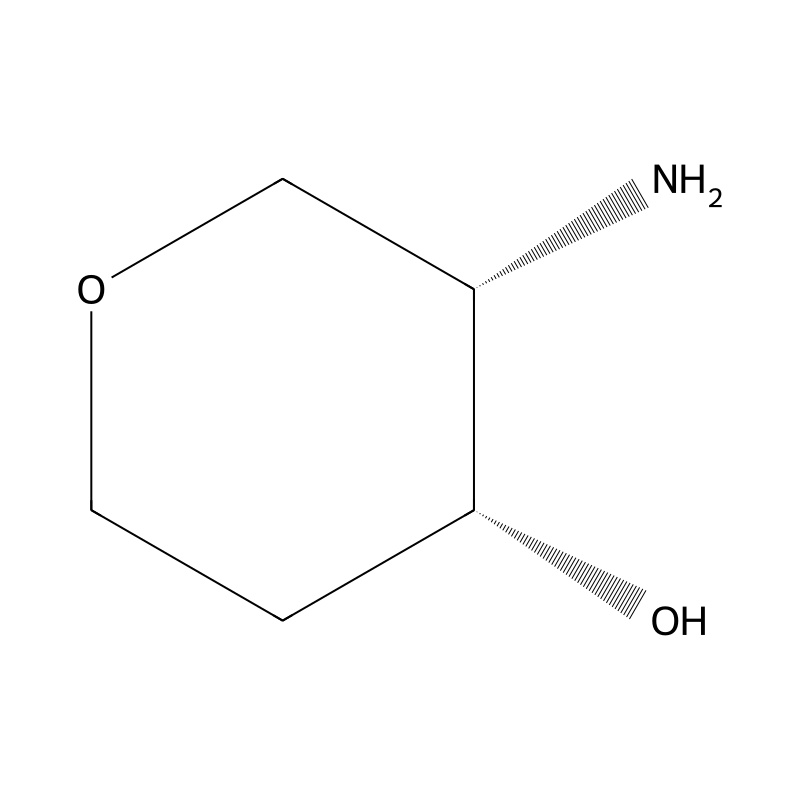(3S,4R)-3-aminooxan-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction: This compound can be reduced to yield fully saturated derivatives.
- Substitution: The amino group is capable of participating in nucleophilic substitution reactions, allowing for the formation of various derivatives .
Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are frequently used.
- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
- Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution .
The biological activity of (3S,4R)-3-aminooxan-4-ol is linked to its ability to interact with specific molecular targets. It may serve as a substrate for enzymes, influencing various biochemical pathways. The presence of both amino and hydroxy groups facilitates hydrogen bonding, enhancing its interaction with biomolecules .
Synthetic Routes
Several synthetic methods can be employed to produce (3S,4R)-3-aminooxan-4-ol:
- Asymmetric Synthesis: Utilizing chiral catalysts for the reduction of ketone or aldehyde precursors.
- Organocatalytic Addition Reactions: Dithiomalonates can be added to nitrostyrenes under controlled conditions to yield the desired compound .
Industrial Production
In industrial settings, large-scale production often involves asymmetric synthesis techniques combined with high-pressure hydrogenation to achieve high yields and enantiomeric purity. Reaction conditions are optimized to minimize by-products .
Several compounds share structural similarities with (3S,4R)-3-aminooxan-4-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| (3S,4S)-3-amino-4-hydroxy-tetrahydropyran | 1240390-32-2 | Different stereochemistry |
| (3R,4S)-4-amino-tetrahydro-2H-pyran-3-ol | 1309081-53-5 | Variation in stereochemistry |
| (3R,4R)-4-amino-tetrahydro-2H-pyran-3-ol | 1523530-38-2 | Different stereochemical configuration |
The uniqueness of (3S,4R)-3-aminooxan-4-ol lies in its specific stereochemical arrangement and functional groups that provide distinct reactivity patterns and biological interactions compared to these similar compounds .








